(R)-1-Boc-2-Hydroxymethyl-piperazine (R)-1-Boc-2-Hydroxymethyl-piperazine
Brand Name: Vulcanchem
CAS No.: 169448-87-7
VCID: VC21200242
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1CO
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

(R)-1-Boc-2-Hydroxymethyl-piperazine

CAS No.: 169448-87-7

Cat. No.: VC21200242

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Boc-2-Hydroxymethyl-piperazine - 169448-87-7

Specification

CAS No. 169448-87-7
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
Standard InChI Key BCPPNDHZUPIXJM-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCNC[C@@H]1CO
SMILES CC(C)(C)OC(=O)N1CCNCC1CO
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-1-Boc-2-Hydroxymethyl-piperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) protects the primary amine, while the hydroxymethyl (-CH2_2OH) group at the 2-position introduces a polar, reactive site for further functionalization . The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems, making it valuable for designing stereospecific drugs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H20N2O3\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight216.28 g/mol
Boiling Point324°C at 760 mmHg
Density1.085 g/cm³
LogP (Partition Coefficient)0.454
Storage ConditionsAmbient temperature, dry

Spectroscopic and Analytical Data

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. The Boc group’s carbonyl peak appears at ~170 ppm in 13C^{13}\text{C} NMR, while the hydroxymethyl proton resonates at δ 3.5–4.0 ppm in 1H^{1}\text{H} NMR . High-performance liquid chromatography (HPLC) analyses from suppliers indicate a purity of >95% .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with (R)-piperazine-2-methanol, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions .

(R)-Piperazine-2-methanol+Boc2OBase(R)-1-Boc-2-Hydroxymethyl-piperazine+CO2\text{(R)-Piperazine-2-methanol} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{(R)-1-Boc-2-Hydroxymethyl-piperazine} + \text{CO}_2

Yields exceed 70% after purification via column chromatography or recrystallization .

Scale-Up Challenges

Industrial production faces challenges in maintaining enantiomeric excess (ee > 99%) during scale-up. Suppliers like Apollo Scientific and BOC Sciences employ asymmetric catalysis and chiral stationary phases in HPLC to ensure stereochemical integrity .

Applications in Pharmaceutical Development

Role in Androgen Receptor Degradation

The compound is a key intermediate in synthesizing quinoline-8-carbonitrile derivatives, which exhibit potent androgen receptor (AR) degradation activity. Researchers at GlpBio have utilized it to develop PROTACs (proteolysis-targeting chimeras) for prostate cancer therapy . The hydroxymethyl group enables conjugation to E3 ligase ligands, enhancing AR degradation efficiency .

Antibacterial and Antiviral Agents

Modifications at the hydroxymethyl position yield derivatives with broad-spectrum antibacterial activity. For example, coupling with fluoroquinolone scaffolds results in compounds showing MIC values of <1 µg/mL against Staphylococcus aureus .

Physicochemical and Stability Profiles

Solubility and Formulation

The compound is sparingly soluble in water (2.1 mg/mL at 25°C) but exhibits high solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Formulation studies recommend stock solutions in DMSO at 10 mM, stored at -20°C for ≤1 month to prevent hydrolysis of the Boc group .

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature
Water2.125°C
DMSO45.825°C
Ethanol12.325°C

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with the Boc group cleaving first. Storage under inert atmospheres (N2_2) is recommended for long-term stability .

Supplier100 mg1 g5 g25 g
Apollo Scientific$32$51$178$768
BOC Sciences$26$59$162$579
GlpBio$30$51$178$768

Regulatory Compliance

The compound is classified as non-hazardous under OSHA guidelines but requires handling in ventilated environments due to dust formation potential .

Future Directions and Research Opportunities

Expanding Therapeutic Indications

Ongoing studies explore its utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Preclinical trials at VWR highlight modified derivatives as tau protein aggregation inhibitors .

Green Chemistry Approaches

Efforts to replace dichloromethane with cyclopentyl methyl ether (CPME) in synthesis aim to improve sustainability without compromising yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator